4,6-Dichloro-5-iodopyrimidine
Overview
Description
4,6-Dichloro-5-iodopyrimidine is a halogenated pyrimidine derivative characterized by the presence of chlorine and iodine atoms at the 4th and 6th positions, respectively. This compound is of significant interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-iodopyrimidine typically involves halogenation reactions starting from pyrimidine or its derivatives. One common method is the chlorination and iodination of pyrimidine using appropriate halogenating agents such as chlorine gas (Cl₂) and iodine (I₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-iodopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less halogenated pyrimidines.
Substitution: Substitution reactions at the halogenated positions are common, where different functional groups can replace chlorine or iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of pyrimidine.
Reduction Products: Less halogenated pyrimidines.
Substitution Products: Pyrimidines with different functional groups at the halogenated positions.
Scientific Research Applications
4,6-Dichloro-5-iodopyrimidine is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of nucleotide analogs and their biological effects.
Medicine: Investigated for potential therapeutic uses, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 4,6-Dichloro-5-iodopyrimidine exerts its effects depends on its specific application. In medicinal research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
4,6-Dichloro-5-iodopyrimidine is compared with other similar halogenated pyrimidines such as 2,4,6-trichloro-5-iodopyrimidine and 4-hydroxy-3,5-dichlorobiphenyl. While these compounds share structural similarities, this compound is unique in its specific halogenation pattern and reactivity profile, making it suitable for distinct applications.
Similar Compounds
2,4,6-Trichloro-5-iodopyrimidine: Similar halogenation pattern but with an additional chlorine atom.
4-Hydroxy-3,5-dichlorobiphenyl: Contains a biphenyl structure with chlorine atoms and a hydroxyl group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
4,6-dichloro-5-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZLCOPANWXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718268 | |
Record name | 4,6-Dichloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137576-38-5 | |
Record name | 4,6-Dichloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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